molecular formula C20H15N3O3S B5149692 5-(2-nitrophenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole

5-(2-nitrophenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole

Cat. No. B5149692
M. Wt: 377.4 g/mol
InChI Key: XALZTPPSODKXFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-nitrophenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole, also known as NITD-008, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

5-(2-nitrophenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole works by inhibiting the activity of the viral RdRp enzyme, which is essential for viral replication. Specifically, 5-(2-nitrophenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole binds to a conserved pocket on the RdRp enzyme, blocking the formation of the RNA template. This prevents the virus from replicating and spreading.
Biochemical and Physiological Effects
5-(2-nitrophenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole has been shown to have low toxicity in vitro and in vivo studies. The compound is metabolized by the liver and excreted through the urine. In animal studies, 5-(2-nitrophenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole has been shown to have antiviral activity against dengue fever and Ebola virus.

Advantages and Limitations for Lab Experiments

5-(2-nitrophenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole has several advantages for lab experiments, including its low toxicity and specificity for viral RdRp enzymes. However, the compound has low solubility in water, which can make it difficult to work with in some experiments. Additionally, the synthesis method for 5-(2-nitrophenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole is complex and yields are relatively low, which can limit its availability for research purposes.

Future Directions

There are several potential future directions for research on 5-(2-nitrophenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole. One area of interest is the development of analogs of 5-(2-nitrophenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole with improved solubility and potency. Another area of interest is the investigation of 5-(2-nitrophenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole's potential for use in combination therapies with other antiviral drugs. Additionally, 5-(2-nitrophenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole could be studied for its potential therapeutic applications in other viral diseases beyond dengue fever, Zika virus, and Ebola virus.
In conclusion, 5-(2-nitrophenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has shown promise for its potential therapeutic applications in the treatment of infectious diseases. Its mechanism of action, low toxicity, and specificity for viral RdRp enzymes make it an attractive target for research. While there are limitations to working with 5-(2-nitrophenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole, future directions for research could lead to the development of more effective antiviral therapies.

Synthesis Methods

5-(2-nitrophenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole can be synthesized through a multistep process involving the reaction of 2-nitrobenzaldehyde with 2-thiophenecarboxylic acid, followed by cyclization with phenylhydrazine and subsequent reduction with sodium borohydride. The yield of 5-(2-nitrophenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole from this process is reported to be around 30-40%.

Scientific Research Applications

5-(2-nitrophenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole has been studied for its potential therapeutic applications, particularly in the treatment of infectious diseases such as dengue fever, Zika virus, and Ebola virus. In vitro studies have shown that 5-(2-nitrophenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole can inhibit the replication of these viruses by targeting the viral RNA-dependent RNA polymerase (RdRp) enzyme. 5-(2-nitrophenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole has also been shown to be effective against other RNA viruses such as hepatitis C virus and West Nile virus.

properties

IUPAC Name

[3-(2-nitrophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c24-20(19-11-6-12-27-19)22-18(15-9-4-5-10-17(15)23(25)26)13-16(21-22)14-7-2-1-3-8-14/h1-12,18H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALZTPPSODKXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CS3)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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